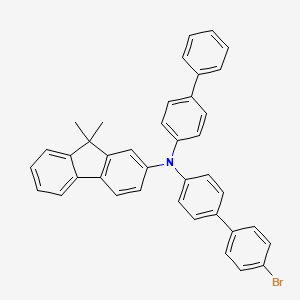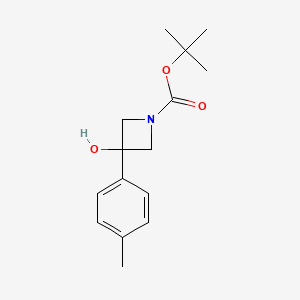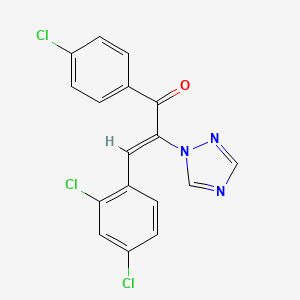![molecular formula C20H26BrN3O B2445285 N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280979-71-6](/img/structure/B2445285.png)
N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several structural features common in medicinal chemistry, including a pyrrolidine ring, a piperidine ring, and an amide group. Pyrrolidine and piperidine are saturated heterocyclic compounds containing nitrogen, which are widely used in the synthesis of pharmaceuticals . The presence of the amide group suggests that this compound could participate in hydrogen bonding, which is often important for binding to biological targets.
Molecular Structure Analysis
The compound contains a pyrrolidine ring and a piperidine ring, both of which are five-membered and six-membered saturated heterocycles, respectively. These rings are flexible and can adopt various conformations. The compound also contains an amide group, which can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and evaluation of compounds with structures similar to N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, highlighting their chemical properties and potential biological activities. For instance, compounds have been synthesized with variations in their chemical structure to investigate their anti-inflammatory, anti-angiogenic, and DNA cleavage activities. These studies provide insight into the chemical versatility and potential applications of such compounds in medicinal chemistry and drug development (Kambappa et al., 2017).
Pharmacological Characterization
Further research has been conducted on related compounds to understand their pharmacological effects. Studies have characterized various analogs, examining their interactions with biological targets such as cannabinoid receptors, which could inform the development of new therapeutic agents. The molecular interaction studies of similar compounds provide a foundation for understanding the potential biological applications of this compound in treating diseases or conditions through targeted receptor modulation (Shim et al., 2002).
Potential Therapeutic Applications
The exploration of similar compounds extends to their potential therapeutic applications, including their role as inhibitors or antagonists for various biological processes. For example, compounds with related structures have been investigated for their antiarrhythmic, antihypertensive, and adrenolytic activities, suggesting possible applications in treating cardiovascular disorders (Malawska et al., 2002). These studies highlight the potential of this compound and similar compounds in drug discovery and development.
Properties
IUPAC Name |
N-[[1-(3-bromophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O/c1-2-9-23-10-7-17(8-11-23)20(25)22-14-16-6-12-24(15-16)19-5-3-4-18(21)13-19/h1,3-5,13,16-17H,6-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQNWPTNOLFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2CCN(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)


![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)

![2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2445216.png)
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
![tert-Butyl 4-(5-bromothiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B2445221.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2445223.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)
